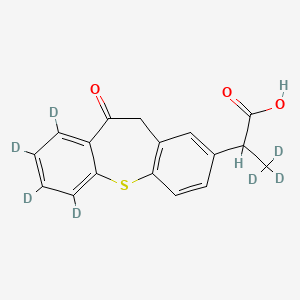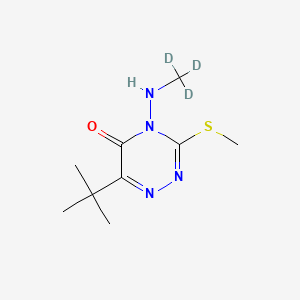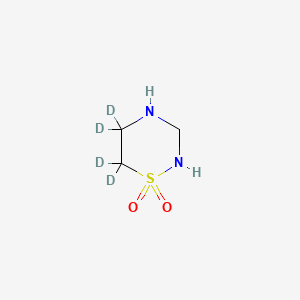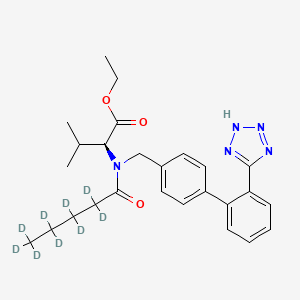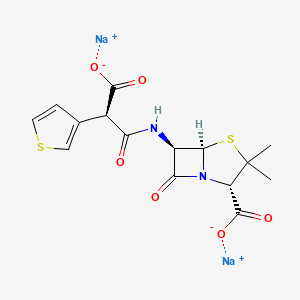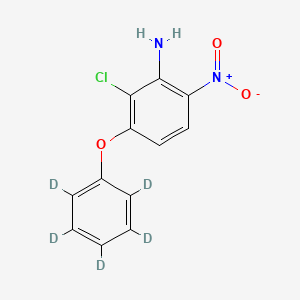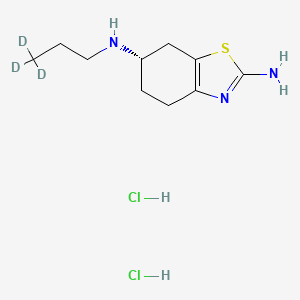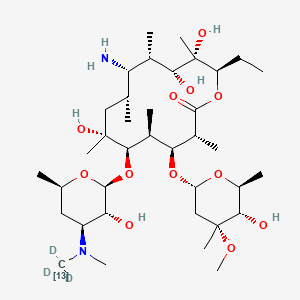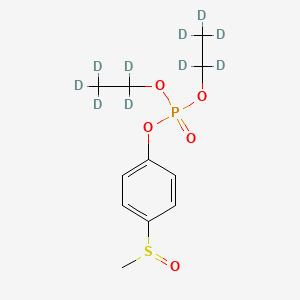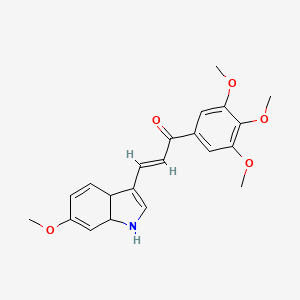
eIF4A3-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
eIF4A3-IN-6 is a small molecule inhibitor specifically targeting the eukaryotic initiation factor 4A3 (eIF4A3). eIF4A3 is a member of the DEAD-box protein family and plays a crucial role in RNA metabolism, including mRNA splicing, export, and translation. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment, where eIF4A3 is often overexpressed .
Preparation Methods
The synthesis of eIF4A3-IN-6 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s specificity and potency.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to scale up the production while maintaining the compound’s efficacy and purity.
Chemical Reactions Analysis
eIF4A3-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
eIF4A3-IN-6 has a wide range of scientific research applications, including:
RNA Metabolism Studies: The compound is used to investigate the role of eIF4A3 in RNA splicing, export, and translation, providing insights into RNA metabolism and gene expression regulation.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting RNA helicases and related pathways.
Mechanism of Action
eIF4A3-IN-6 exerts its effects by specifically binding to eIF4A3, inhibiting its RNA helicase activity. This inhibition disrupts the formation of the exon junction complex (EJC), which is essential for mRNA splicing and export. By blocking eIF4A3, this compound effectively reduces the expression of proteins involved in tumor growth and progression . The compound also influences various signaling pathways, including the PI3K–AKT–ERK1/2–P70S6K pathway, which plays a critical role in cell proliferation and survival .
Comparison with Similar Compounds
eIF4A3-IN-6 is unique compared to other eIF4A inhibitors due to its high specificity and potency. Similar compounds include:
Silvestrol: Another eIF4A inhibitor known for its anti-cancer properties, but with a broader target range.
Rocaglamide: A natural product that inhibits eIF4A, but with different binding characteristics and a distinct mechanism of action.
Pateamine A: An eIF4A inhibitor with potent anti-cancer activity, but less specificity compared to this compound.
This compound stands out due to its targeted inhibition of eIF4A3, making it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C26H25N3O5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-[(2S,3R,4S,5S,6R)-4-(aminomethyl)-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(12),8,10-trien-6-yl]benzonitrile |
InChI |
InChI=1S/C26H25N3O5/c1-32-20-12-19-22(24(29-20)33-2)25(31)23(30)18(14-28)21(16-6-4-3-5-7-16)26(25,34-19)17-10-8-15(13-27)9-11-17/h3-12,18,21,23,30-31H,14,28H2,1-2H3/t18-,21-,23-,25+,26+/m1/s1 |
InChI Key |
FDBZORUICONATJ-IIYLQZBSSA-N |
Isomeric SMILES |
COC1=NC(=C2C(=C1)O[C@@]3([C@]2([C@@H]([C@@H]([C@H]3C4=CC=CC=C4)CN)O)O)C5=CC=C(C=C5)C#N)OC |
Canonical SMILES |
COC1=NC(=C2C(=C1)OC3(C2(C(C(C3C4=CC=CC=C4)CN)O)O)C5=CC=C(C=C5)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


